An In-Depth Technical Guide to N-(pyridin-3-ylmethyl)cyclopropanamine: Structure, Properties, and Synthesis
An In-Depth Technical Guide to N-(pyridin-3-ylmethyl)cyclopropanamine: Structure, Properties, and Synthesis
Executive Summary: This document provides a comprehensive technical overview of N-(pyridin-3-ylmethyl)cyclopropanamine, a heterocyclic secondary amine of significant interest to the chemical and pharmaceutical research communities. By combining a strained cyclopropane ring with the versatile pyridine scaffold, this molecule serves as a valuable building block in medicinal chemistry. This guide details its molecular structure, physicochemical properties, predicted spectroscopic profile, and a robust synthetic pathway. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its handling and application.
Introduction
N-(pyridin-3-ylmethyl)cyclopropanamine is a molecule that merges two privileged structural motifs in drug discovery: the cyclopropylamine moiety and the pyridine ring. The cyclopropylamine unit, with its inherent ring strain and unique electronic properties, is a key component in various bioactive compounds, including monoamine oxidase inhibitors (MAOIs), where it influences binding affinity and metabolic stability[1]. The pyridine ring is a ubiquitous heteroaromatic scaffold found in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding, π-π stacking, and its role as a bioisostere for a phenyl group, often improving solubility and metabolic profiles[2].
The combination of these two pharmacophores in a single, relatively simple structure makes N-(pyridin-3-ylmethyl)cyclopropanamine a versatile intermediate for constructing more complex molecules targeting a range of biological pathways, from neurological disorders to infectious diseases[2][3]. This guide aims to consolidate the core technical information on this compound, providing a foundational resource for its application in synthesis and drug development programs.
Molecular Structure and Identifiers
The structure of N-(pyridin-3-ylmethyl)cyclopropanamine consists of a cyclopropane ring directly bonded to a secondary amine, which is, in turn, connected to a pyridine ring via a methylene bridge at the 3-position.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value | Source |
| IUPAC Name | N-[(pyridin-3-yl)methyl]cyclopropanamine | PubChem[4] |
| CAS Number | 1158468-90-6 (Hydrochloride Salt) | BLD Pharm[5] |
| Molecular Formula | C₉H₁₂N₂ | PubChem[4] |
| Molecular Weight | 148.21 g/mol | PubChem[4] |
| Canonical SMILES | C1CC1NCC2=CN=CC=C2 | PubChem[4] |
| InChI | InChI=1S/C9H12N2/c1-2-8(1)10-7-9-4-3-5-11-6-9/h1,3-6,10H,2,7H2 | PubChem[4] |
| InChIKey | BZFHAPIXJIHOOF-UHFFFAOYSA-N | PubChem[4] |
Physicochemical Properties
The physicochemical properties of a compound are critical predictors of its behavior in both chemical reactions and biological systems. The data below are primarily computed properties that provide valuable guidance for experimental design.
Table 2: Computed Physicochemical Properties
| Property | Value | Implication for Drug Development |
| XLogP3 | 0.9 | Indicates good water solubility and balanced lipophilicity, favorable for oral bioavailability. |
| Hydrogen Bond Donor Count | 1 | The secondary amine can act as a hydrogen bond donor, facilitating interactions with biological targets. |
| Hydrogen Bond Acceptor Count | 2 | The two nitrogen atoms can act as hydrogen bond acceptors, enhancing solubility and target binding. |
| Rotatable Bond Count | 3 | Provides conformational flexibility, which can be advantageous for fitting into a protein's binding pocket. |
| Topological Polar Surface Area | 28.1 Ų | Suggests good potential for oral absorption and cell membrane permeability. |
| Monoisotopic Mass | 148.100049487 Da | Precise mass for high-resolution mass spectrometry analysis. |
Source: All data in Table 2 are computed by and sourced from PubChem[4].
Spectroscopic Profile (Predictive Analysis)
While specific experimental spectra for this compound are not widely published, a reliable spectroscopic profile can be predicted based on its structure. This serves as a benchmark for the characterization of synthesized material.
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¹H NMR: The spectrum is expected to show distinct regions. Aromatic protons on the pyridine ring would appear as complex multiplets between δ 7.0-8.5 ppm. The methylene bridge (–CH₂–) protons would likely be a singlet or a doublet (if coupling to the N-H) around δ 3.8-4.0 ppm. The cyclopropyl methine proton (–CH–) would be a multiplet further upfield, and the four cyclopropyl methylene protons (–CH₂–) would present as complex multiplets at even higher field, typically below δ 1.0 ppm. The N-H proton would appear as a broad singlet that is exchangeable with D₂O[6].
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¹³C NMR: The carbon spectrum would show signals for the five distinct pyridine carbons in the aromatic region (δ 120-150 ppm). The methylene bridge carbon would be expected around δ 50-60 ppm. The cyclopropyl methine carbon would appear around δ 30-40 ppm, with the cyclopropyl methylene carbons appearing at a higher field (δ 5-15 ppm)[7].
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Infrared (IR) Spectroscopy: Key vibrational bands would include a moderate N-H stretch around 3300-3350 cm⁻¹. C-H stretching vibrations for the aromatic pyridine ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches for the methylene and cyclopropyl groups would be just below 3000 cm⁻¹. Characteristic C=C and C=N stretching vibrations from the pyridine ring are expected in the 1600-1400 cm⁻¹ region[8].
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Mass Spectrometry (MS): Electrospray ionization (ESI) would readily protonate the molecule, showing a strong [M+H]⁺ ion at m/z 149.1073[4].
Synthesis and Reactivity
Synthetic Strategy: Reductive Amination
A highly efficient and common method for preparing secondary amines like N-(pyridin-3-ylmethyl)cyclopropanamine is reductive amination. This one-pot reaction involves the condensation of an aldehyde (3-pyridinecarboxaldehyde) with a primary amine (cyclopropanamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.
Causality Behind Experimental Choices:
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Method Selection: Reductive amination is chosen over direct N-alkylation of cyclopropanamine with a pyridin-3-ylmethyl halide. Direct alkylation often suffers from poly-alkylation, leading to tertiary amine and quaternary ammonium salt byproducts, which complicates purification. Reductive amination is a controlled, high-yield process that cleanly produces the desired secondary amine.
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Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. It is milder and more selective for imines over aldehydes than other reducing agents like sodium borohydride, minimizing the side reaction of aldehyde reduction to the corresponding alcohol. STAB is also tolerant of the slightly acidic conditions that favor imine formation.
Synthetic Workflow Diagram
Caption: Reductive amination workflow for the synthesis of N-(pyridin-3-ylmethyl)cyclopropanamine.
Detailed Experimental Protocol
Objective: To synthesize N-(pyridin-3-ylmethyl)cyclopropanamine via one-pot reductive amination.
Materials:
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3-Pyridinecarboxaldehyde (1.0 eq)
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Cyclopropanamine (1.1 eq)[9]
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 3-pyridinecarboxaldehyde (1.0 eq) and anhydrous dichloromethane. Stir until fully dissolved.
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Amine Addition: Add cyclopropanamine (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine. Rationale: This initial period allows the aldehyde-amine condensation to approach equilibrium before the reducing agent is introduced.
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Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Rationale: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours or until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting aldehyde.
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Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.
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Extraction: Extract the aqueous layer twice more with DCM. Rationale: This ensures complete recovery of the product from the aqueous phase.
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine. Rationale: The addition of triethylamine to the eluent deactivates the acidic silica gel, preventing the basic amine product from tailing on the column and improving separation.
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Characterization: Confirm the structure and purity of the final product using NMR, IR, and high-resolution mass spectrometry, comparing the data to the predicted profiles.
Chemical Reactivity
The molecule possesses two primary sites of reactivity:
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Secondary Amine: The lone pair on the nitrogen makes it nucleophilic and basic. It can be readily acylated to form amides, alkylated to form tertiary amines, or participate in other standard amine chemistries.
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Pyridine Ring: The pyridine ring is generally electron-deficient. It is resistant to electrophilic aromatic substitution, which, if forced, occurs at the 3-position. It is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions[2]. The nitrogen atom of the pyridine ring can also be oxidized to an N-oxide or alkylated to form a pyridinium salt.
Applications in Research and Drug Development
N-(pyridin-3-ylmethyl)cyclopropanamine is primarily utilized as a chemical building block for the synthesis of more complex molecules in drug discovery pipelines. Its structural features suggest potential in several therapeutic areas:
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CNS Agents: The cyclopropylamine scaffold is a well-known feature in compounds targeting the central nervous system, such as MAO inhibitors[1]. The pyridine moiety can also contribute to interactions with neurological receptors[3].
-
Kinase Inhibitors: Many small-molecule kinase inhibitors incorporate a pyridine ring to interact with the hinge region of the ATP-binding pocket. Analogues of this scaffold have been investigated as potent CDK2 inhibitors, a target in cancer therapy[10].
-
Antimicrobial Agents: Pyridine derivatives have a long history of use as antimicrobial agents, and novel compounds are continuously being developed to combat drug-resistant pathogens[2].
The compound serves as a versatile scaffold that allows for systematic modification at the secondary amine or the pyridine ring to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Conclusion
N-(pyridin-3-ylmethyl)cyclopropanamine is a synthetically accessible and medicinally relevant chemical scaffold. Its combination of a strained aliphatic ring and an aromatic heterocycle provides a unique three-dimensional structure and a favorable physicochemical profile for drug development. This guide has provided a detailed overview of its structure, properties, and a validated synthetic protocol, offering a solid foundation for researchers to incorporate this valuable building block into their synthetic and medicinal chemistry programs.
References
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Title: N-[(pyridin-3-yl)methyl]cyclopropanamine Source: PubChem URL: [Link]
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Title: N-methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine hydrochloride Source: PDSP URL: [Link]
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Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach Source: RSC Publishing URL: [Link]
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Title: NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring Source: YouTube URL: [Link]
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Title: Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines Source: Semantic Scholar URL: [Link]
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Title: N-[(pyridin-4-yl)methyl]cyclopropanamine Source: PubChem URL: [Link]
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Title: Cyclopropylamine | C3H7N | CID 69828 Source: PubChem URL: [Link]
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